2-Chloro-6-(1h-imidazol-1-yl)benzaldehyde
CAS No.:
Cat. No.: VC18240138
Molecular Formula: C10H7ClN2O
Molecular Weight: 206.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7ClN2O |
|---|---|
| Molecular Weight | 206.63 g/mol |
| IUPAC Name | 2-chloro-6-imidazol-1-ylbenzaldehyde |
| Standard InChI | InChI=1S/C10H7ClN2O/c11-9-2-1-3-10(8(9)6-14)13-5-4-12-7-13/h1-7H |
| Standard InChI Key | VECQBFBIYHJZDV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C=O)N2C=CN=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a benzene ring substituted with three functional groups:
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Aldehyde group (-CHO) at position 1,
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Chlorine atom (-Cl) at position 2,
The imidazole ring, a five-membered heterocycle with two nitrogen atoms, adopts a planar conformation. Crystallographic studies of analogous compounds, such as 4-(1H-imidazol-1-yl)benzaldehyde, reveal that the dihedral angle between the benzene and imidazole rings ranges from 24.58° to 43.67°, depending on substituent effects . This non-coplanarity influences intermolecular interactions and packing motifs in the solid state.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇ClN₂O | |
| Molecular Weight | 206.63 g/mol | |
| Density | Not reported | – |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Likely soluble in DMF, DMSO |
Synthesis and Synthetic Routes
Ullmann-Type Coupling
The most common synthesis involves a copper-catalyzed Ullmann coupling between 2-chloro-6-bromobenzaldehyde and imidazole in the presence of potassium carbonate (K₂CO₃) and a copper(I) catalyst (e.g., CuI) . This method mirrors protocols used for analogous imidazole derivatives, achieving moderate to high yields (60–85%) .
Reaction Scheme:
Purification and Characterization
The crude product is purified via silica gel chromatography (eluent: dichloromethane/methanol = 30:1) . Structural confirmation relies on spectroscopic techniques:
Applications in Pharmaceutical and Materials Science
Antimicrobial Agents
The compound’s imidazole moiety is a pharmacophore in antifungal and antibacterial agents. For example, Hussain et al. (2009) used 4-(1H-imidazol-1-yl)benzaldehyde to synthesize 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones, which exhibited potent antileishmanial activity (IC₅₀ = 2.1–4.3 µM) .
Fluorescent Probes
Derivatives of 2-chloro-6-(1H-imidazol-1-yl)benzaldehyde serve as fluorescent probes for cellular imaging. Krawczyk et al. (2016) developed a phenanthroimidazole-benzaldehyde conjugate that binds to Concanavalin A with high specificity, enabling visualization of glycoprotein dynamics in live cells .
Table 2: Selected Bioactive Derivatives
| Derivative | Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 3-[4-(Imidazol-1-yl)phenyl]propenone | Antileishmanial | 2.1 µM | |
| Phenanthroimidazole-benzaldehyde | Fluorescent imaging probe | – |
Spectroscopic and Crystallographic Insights
X-ray Crystallography
While no direct data exists for 2-chloro-6-(1H-imidazol-1-yl)benzaldehyde, studies on 4-(1H-imidazol-1-yl)benzaldehyde (C₁₀H₈N₂O) reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.0724 Å, b = 9.6473 Å, c = 9.6635 Å . Weak C–H⋯O hydrogen bonds (2.50–2.65 Å) stabilize the lattice .
Computational Analysis
Density Functional Theory (DFT) calculations predict a HOMO-LUMO gap of ~4.2 eV for analogous compounds, correlating with their electronic spectra . The aldehyde group’s electron-withdrawing nature lowers the LUMO energy, enhancing reactivity toward nucleophiles .
Future Research Directions
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Crystallographic Studies: Resolve the crystal structure to elucidate packing motifs and intermolecular interactions.
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Structure-Activity Relationships: Explore substituent effects on bioactivity by modifying the imidazole or benzene rings.
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Catalytic Applications: Investigate use in organocatalysis, leveraging the imidazole’s Lewis basicity.
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